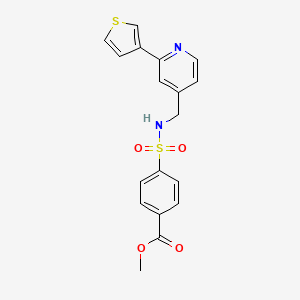

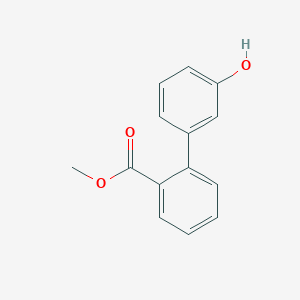

![molecular formula C24H24ClN5O2 B2523401 9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-78-2](/img/structure/B2523401.png)

9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is a structurally complex molecule that appears to be related to a class of purine derivatives. These derivatives have been studied for various biological activities, including antiviral properties against rhinoviruses and inhibition of phosphodiesterase (PDE) isozymes .

Synthesis Analysis

The synthesis of related purine derivatives often involves the Mitsunobu reaction, as seen in the synthesis of 9-(2,6-difluorobenzyl)-9H-purines . Additionally, regioselective cross-coupling reactions have been employed to synthesize trisubstituted purine bases, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,3,6,6-tetramethyl-9-(3-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione, has been determined using X-ray crystallography. These structures often exhibit complex conformations, including boat and sofa conformations in the central and outer rings, respectively .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the presence of substituents on the purine ring. For instance, the introduction of a 2-chloro substituent has been shown to substantially increase antiviral activity in 9-benzylpurines . The regioselectivity of cross-coupling reactions has also been explored to achieve specific substitutions on the purine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are closely related to their molecular structure. For example, the crystal structure and conformation of the molecule can affect its solubility and stability. The presence of chloro and methyl groups can influence the molecule's lipophilicity, which in turn can affect its biological activity and pharmacokinetic properties .

科学的研究の応用

Multitarget Drugs for Neurodegenerative Diseases

A comprehensive approach in drug discovery, especially for neurodegenerative diseases, involves the development of multitarget drugs. The research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, related to the chemical structure , showcases the potential of such compounds in this domain. These compounds were designed to enhance water solubility and were evaluated for their affinity towards adenosine receptor subtypes and inhibitory activity against monoamine oxidases (MAO). This dual-targeting mechanism is considered beneficial for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering a promising avenue over single-target therapeutics (Brunschweiger et al., 2014).

Antiviral Activity

The antirhinovirus activity of 9-benzyl-6-(dimethylamino)-9H-purines and related compounds demonstrates the antiviral potential of this chemical scaffold. Introduction of specific substituents, such as chloro groups, has been shown to significantly enhance antiviral efficacy against rhinovirus type 1B. This suggests a new class of antiviral agents with promising in vitro activity, highlighting the versatility of the core structure for therapeutic applications beyond neurodegenerative diseases (Kelley et al., 1988).

作用機序

Safety and Hazards

将来の方向性

The study of purine derivatives and related compounds is a vibrant field of research, with potential applications in medicine, agriculture, and other areas . Future research might focus on developing new synthesis methods, studying the biological activity of these compounds, or exploring their potential uses .

特性

IUPAC Name |

9-(3-chlorophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-15-7-9-17(10-8-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(12-16(2)13-29(20)23)19-6-4-5-18(25)11-19/h4-11,16H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUPSBGUPSWTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

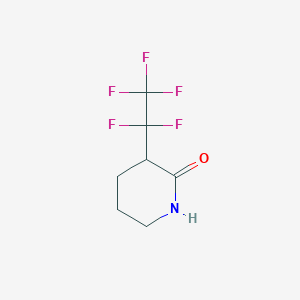

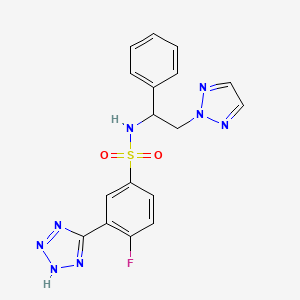

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2523323.png)

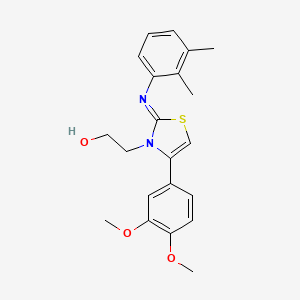

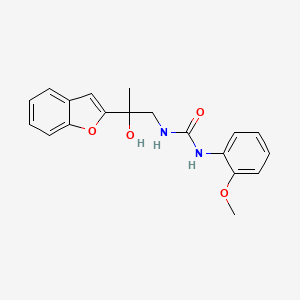

![N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523324.png)

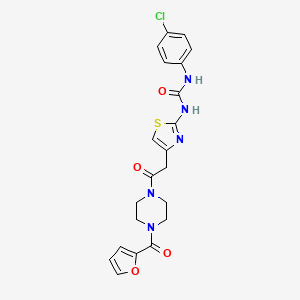

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2523329.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)

![(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol](/img/structure/B2523338.png)